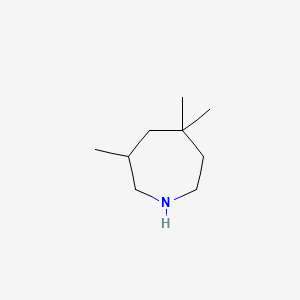
Hexahydro-3,5,5-trimethyl-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-3,5,5-trimethyl-1H-azepine is an organic compound with the molecular formula C9H19N. It is a derivative of azepine, characterized by a seven-membered ring structure with three methyl groups attached at the 3rd and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-3,5,5-trimethyl-1H-azepine can be synthesized through several methods. One common approach involves the hydrogenation of 3,5,5-trimethyl-1H-azepine under high pressure and temperature conditions. The reaction typically requires a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the desired product. The process may also include purification steps to remove any impurities and obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-3,5,5-trimethyl-1H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the ring structure and the methyl groups attached to it .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted azepine derivatives .
Scientific Research Applications
Hexahydro-3,5,5-trimethyl-1H-azepine has several scientific research applications:
Mechanism of Action
Hexahydro-3,5,5-trimethyl-1H-azepine can be compared with other similar compounds, such as hexahydro-1,3,5-triazine and hexamethyleneimine. These compounds share some structural similarities but differ in their chemical properties and applications .
Comparison with Similar Compounds
Hexahydro-1,3,5-triazine: A heterocyclic compound with three nitrogen atoms in the ring, used in various chemical reactions and industrial applications.
Uniqueness of Hexahydro-3,5,5-trimethyl-1H-azepine: The presence of three methyl groups at specific positions in the ring structure of this compound imparts unique chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
35466-90-1 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3,5,5-trimethylazepane |
InChI |
InChI=1S/C9H19N/c1-8-6-9(2,3)4-5-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
NJRGRJVSEHQKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCNC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
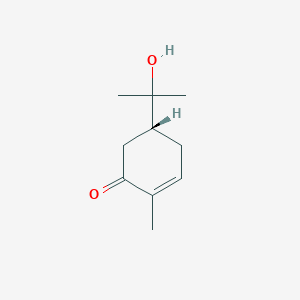
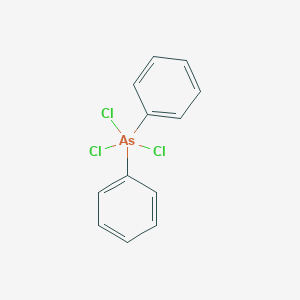
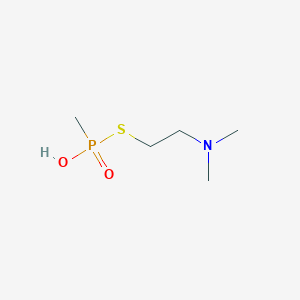
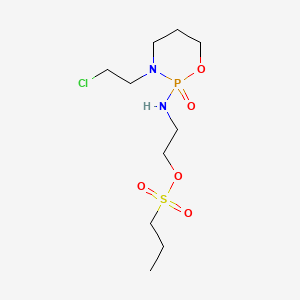
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
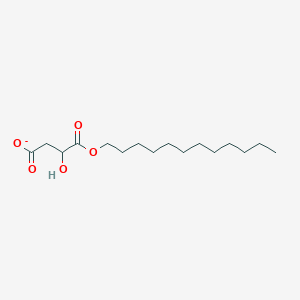
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
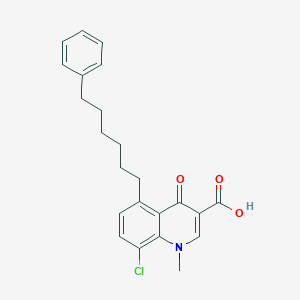
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
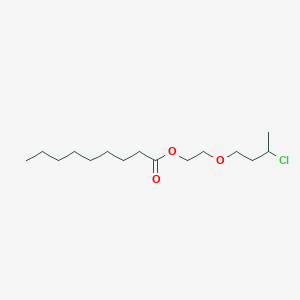
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
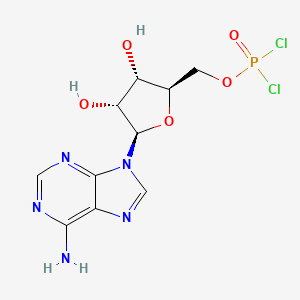
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
